tert-Butyl methyl(4-oxobutyl)carbamate chemical properties
tert-Butyl methyl(4-oxobutyl)carbamate chemical properties
An In-depth Technical Guide to Bifunctional Carbamate Building Blocks: The Chemistry of tert-Butyl (4-oxobutyl)carbamate and its N-Methyl Analog
Abstract
This technical guide provides a comprehensive overview of tert-butyl (4-oxobutyl)carbamate, a versatile bifunctional building block crucial in modern organic synthesis and medicinal chemistry. While direct experimental data for its N-methylated analog, tert-butyl methyl(4-oxobutyl)carbamate, is less prevalent in literature, the fundamental principles of its synthesis and reactivity are directly comparable. This document elucidates the core chemical properties, established synthesis protocols, and key reactive pathways of these valuable synthons. By detailing the strategic importance of the acid-labile tert-butoxycarbonyl (Boc) protecting group and the synthetic utility of the terminal aldehyde, this guide serves as a technical resource for professionals engaged in the design and construction of complex molecular architectures, particularly within the pharmaceutical industry.
Core Compound Profile: tert-Butyl (4-oxobutyl)carbamate
The primary subject of this guide, tert-butyl (4-oxobutyl)carbamate, is valued for its dual functionality. The Boc-protected amine offers stability under a range of conditions, while the aldehyde provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation.
Table 1.1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl N-(4-oxobutyl)carbamate[1] |
| Synonyms | 4-(Boc-amino)butanal, (4-Oxobutyl)carbamic acid tert-butyl ester[1][2] |
| CAS Number | 84766-90-5[1][2][3][4] |
| Molecular Formula | C₉H₁₇NO₃[1][2][4] |
| InChIKey | CRZDTEUFFZSQAY-UHFFFAOYSA-N[1][3] |
Table 1.2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 187.24 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or white solid | [2][4] |
| Boiling Point (Predicted) | 295.3 ± 23.0 °C | [2] |
| Density (Predicted) | 1.002 g/cm³ | [2] |
| Topological Polar Surface Area | 55.4 Ų | [1] |
| Solubility | Soluble in organic solvents | [4] |
| Storage Temperature | -20 °C recommended | |
The Strategic Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is fundamental to the utility of this reagent. Its selection is a deliberate choice rooted in well-established principles of modern organic synthesis.
-
Causality of Choice : The Boc group is employed due to its remarkable stability towards basic and nucleophilic conditions, allowing for selective manipulation of other functional groups within a molecule.[3] Its true strategic value, however, lies in its lability under mild acidic conditions. This orthogonality enables chemists to unmask the amine at a desired point in a synthetic sequence without disturbing other acid-sensitive functionalities.
-
Mechanism of Deprotection : The cleavage of the Boc group is typically initiated by a protic acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is usually scavenged by the solvent or a dedicated scavenger. The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine.
Synthesis Workflows
The synthesis of these aldehydes hinges on two primary strategies: the oxidation of a Boc-protected amino alcohol or the alkylation of a carbamate followed by manipulation of the terminal functional group.
Workflow 3.1: Synthesis of tert-Butyl (4-oxobutyl)carbamate via Oxidation
This is arguably the most common and reliable laboratory-scale method. It begins with the protection of a commercially available amino alcohol, followed by a mild oxidation to prevent the formation of the corresponding carboxylic acid.[3]
Experimental Protocol: Synthesis via Oxidation
-
Step 1: N-Boc Protection of 4-Amino-1-butanol.
-
Dissolve 4-amino-1-butanol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Perform an aqueous workup, extracting the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate.[5][6]
-
-
Step 2: Oxidation to the Aldehyde.
-
Dissolve the tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise at room temperature.[7]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield tert-butyl (4-oxobutyl)carbamate.
-
Section 3.2: Adapting the Synthesis for the N-Methyl Analog
To synthesize the target compound, tert-butyl methyl(4-oxobutyl)carbamate, the oxidation workflow is adapted by using a different starting material.
-
Rationale : The core logic of the synthesis remains identical. The key change is the substitution of the primary amine starting material with a secondary amine.
-
Modified Starting Material : The synthesis commences with N-methyl-4-aminobutanol .
The protocol follows the same two steps: N-Boc protection of the secondary amine to yield tert-butyl (4-hydroxybutyl)methylcarbamate, followed by mild oxidation (e.g., with DMP) to furnish the desired N-methylated aldehyde.
Key Synthetic Transformations & Applications
The synthetic power of this building block is realized through the reactivity of its aldehyde moiety. Reductive amination is the cornerstone transformation, providing a robust and efficient method for constructing new C-N bonds.[8]
Workflow 4.1: Reductive Amination
This one-pot reaction transforms the aldehyde into a more complex secondary or tertiary amine, a common structural motif in pharmaceuticals.[9][10]
-
Mechanism : The reaction proceeds via two key stages. First, the aldehyde condenses with a primary or secondary amine (R¹R²NH) to form a hemiaminal, which then dehydrates to an electrophilic iminium ion intermediate. Second, a mild, hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion in situ to yield the final amine product.[8][11] The choice of STAB is strategic, as it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.
General Experimental Protocol: Reductive Amination
-
Dissolve tert-butyl (methyl)(4-oxobutyl)carbamate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Add a mild acid catalyst, such as acetic acid (optional, ~0.1 eq), to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Boc protected tertiary or secondary amine via silica gel chromatography.
Predicted Spectroscopic Characterization
Table 5.1: Predicted Spectroscopic Data
| Feature | tert-Butyl (4-oxobutyl)carbamate (N-H) | tert-Butyl methyl(4-oxobutyl)carbamate (N-CH₃) | Rationale |
|---|---|---|---|
| ¹H NMR (δ, ppm) | |||
| Aldehyde (CHO) | ~9.7 (t) | ~9.7 (t) | Aldehyde proton, triplet due to adjacent CH₂. |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~1.4 (s, 9H) | Characteristic singlet for the nine equivalent protons. |
| Carbamate (NH) | ~4.8 (br s, 1H) | Absent | The broad NH proton signal is absent in the N-methylated analog. |
| N-Methyl (N-CH₃) | Absent | ~2.9 (s, 3H) | A sharp singlet for the N-methyl group. |
| Methylene (α to CHO) | ~2.5 (dt) | ~2.5 (dt) | Deshielded by the aldehyde carbonyl. |
| Methylene (α to N) | ~3.1 (q) | ~3.2 (t) | Deshielded by the nitrogen atom. |
| ¹³C NMR (δ, ppm) | |||
| Aldehyde (CHO) | ~202 | ~202 | Characteristic aldehyde carbonyl carbon. |
| Carbamate (NCOO) | ~156 | ~157 | Carbamate carbonyl carbon. |
| Boc Quaternary (C(CH₃)₃) | ~79 | ~80 | Quaternary carbon of the Boc group. |
| Boc Methyls (C(CH₃)₃) | ~28.4 | ~28.4 | Methyl carbons of the Boc group. |
| N-Methyl (N-CH₃) | Absent | ~34 | N-methyl carbon signal. |
| IR (ν, cm⁻¹) | |||
| C=O Stretch (Aldehyde) | ~1725 | ~1725 | Strong absorption for the aldehyde carbonyl. |
| C=O Stretch (Carbamate) | ~1690 | ~1685 | Strong absorption for the carbamate carbonyl. |
| N-H Stretch | ~3350 | Absent | Present in the primary carbamate, absent in the tertiary carbamate. |
| C-H Stretch (Aldehyde) | ~2820, ~2720 | ~2820, ~2720 | Characteristic Fermi doublet for the aldehyde C-H bond. |
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is paramount to ensure safety.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
Handling : Avoid inhalation of vapors and direct contact with skin and eyes. This compound is a carbamate derivative containing an aldehyde, both of which can be irritants.
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place. A storage temperature of -20 °C is recommended to minimize degradation.[12]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases, which can react with the aldehyde functionality.
Conclusion: A Versatile Synthetic Platform
Tert-butyl (4-oxobutyl)carbamate and its N-methyl analog represent a class of highly valuable and versatile building blocks in synthetic chemistry. Their bifunctional nature, combining a robustly protected amine with a synthetically pliable aldehyde, provides chemists with a reliable platform for molecular elaboration. The principles of their synthesis and the extensive utility of their subsequent reactions, particularly reductive amination, underscore their importance in constructing the complex nitrogen-containing scaffolds that are frequently at the core of modern pharmaceutical agents. Understanding the causality behind the selection of the Boc group and the specific reaction conditions for manipulating the aldehyde allows researchers to fully leverage these reagents in the pursuit of novel chemical entities.
References
-
PubChem. tert-Butyl (4-oxobutyl)carbamate | C9H17NO3 | CID 15534785. [Link]
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry. [Link]
-
PubMed. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Digital Commons @ University of South Florida. Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. [Link]
-
ResearchGate. (PDF) N-Boc Protection of Amines Using Silica Propyl(N-methyl) Imidazolium Chloride as an Efficient and Reusable Catalyst. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
-
PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141. [Link]
-
Chemical Technology Co.,LTD. tert-butyl n-(4-hydroxybutyl)carbamate. [Link]
Sources
- 1. tert-Butyl (4-oxobutyl)carbamate | C9H17NO3 | CID 15534785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. tert-Butyl (4-oxobutyl)carbamate | 84766-90-5 | Benchchem [benchchem.com]
- 4. CAS 84766-90-5: N-(4-Oxobutyl)carbamic acid tert-butyl est… [cymitquimica.com]
- 5. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE, CasNo.75178-87-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
